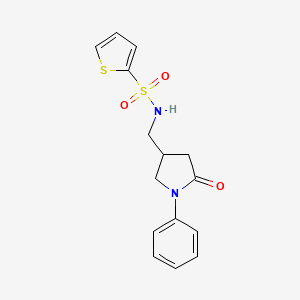

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-sulfonamide

Description

N-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core (5-oxo-1-phenylpyrrolidin-3-yl) linked to a thiophene-2-sulfonamide group via a methyl bridge. This structure combines a bioactive heterocyclic scaffold (pyrrolidinone) with a sulfonamide moiety, a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-14-9-12(11-17(14)13-5-2-1-3-6-13)10-16-22(19,20)15-7-4-8-21-15/h1-8,12,16H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDXZXTUXRLSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-sulfonamide typically involves a multi-step process. One common route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the corresponding carboxamides . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in modifying the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrimidine-Carboxamide Libraries

Compounds such as N-(2-Methoxyethyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide (10{1;4}) and N-(3-hydroxypropyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide (10{1;5}) share the 5-oxo-1-phenylpyrrolidin-3-yl moiety but replace the thiophene-sulfonamide group with pyrimidine-carboxamide functionalities . Key differences include:

- Core Structure : Pyrimidine rings vs. thiophene-sulfonamide.

- Synthesis Yields : Lower yields (28–94%) due to multi-step amidation processes .

- Physical Properties : Melting points range from 101–147°C, with some compounds existing as resins .

Table 1: Comparison of Pyrimidine-Carboxamide Derivatives

| Compound Name | Core Structure | Yield (%) | Melting Point/State | Key Functional Groups |

|---|---|---|---|---|

| 10{1;4} | Pyrimidine-carboxamide | 28 | 101–103°C (white solid) | Methoxyethyl, pyrrolidinone |

| 10{1;5} | Pyrimidine-carboxamide | 94 | Yellow-brown resin | Hydroxypropyl, pyrrolidinone |

| Target Compound | Thiophene-sulfonamide | N/A | Likely solid* | Methyl-pyrrolidinone, sulfonamide |

*Inferred from analogs like N-(3-oxocyclohexyl)thiophene-2-sulfonamide (), which is a white solid .

Sulfonamide Derivatives with Cyclohexanone Moieties

N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (8) and 5-bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (9) () share the thiophene-sulfonamide group but replace the pyrrolidinone with a cyclohexanone ring. Key comparisons:

Thiophene-Sulfonamide Hybrids with Heterocyclic Cores

The compound 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide () incorporates a thiophene-sulfonamide fragment fused to a thiazolidinone ring. Structural contrasts include:

- Core Heterocycle: Thiazolidinone vs. pyrrolidinone.

- Synthetic Complexity: Multi-step Pd-mediated coupling () vs.

Biological Activity

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrrolidine ring, a thiophene moiety, and a sulfonamide group, which contribute to its diverse chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.4 g/mol. The compound's structure allows for interactions with various biological targets, potentially modulating enzyme activity and cellular signaling pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 336.4 g/mol |

| Functional Groups | Pyrrolidine, Thiophene, Sulfonamide |

The precise mechanism of action for this compound remains largely unexplored due to limited research data. However, preliminary studies suggest that it may act as an enzyme inhibitor , particularly targeting pathways related to nitric oxide synthesis, which is critical in various physiological processes. The compound's ability to bind effectively to specific proteins or enzymes could lead to inhibition of their functions or alteration of cellular signaling pathways.

Anticancer Activity

Thiophene derivatives have been reported to exhibit anticancer effects. The presence of the thiophene moiety in this compound may contribute to its potential as an anticancer agent by inhibiting tumor growth or inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which could be attributed to its interaction with inflammatory mediators or pathways. This suggests its possible application in treating conditions characterized by inflammation.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are sparse, related research on structurally similar compounds provides insight into its potential applications:

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in nitric oxide synthesis, which plays a role in vascular regulation and inflammatory responses .

- Drug Discovery Potential : The compound has been identified as a valuable building block for more complex molecules in drug discovery, highlighting its versatility in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.